BenchChemオンラインストアへようこそ!

N-Glycinated lyso-ceramide trihexoside

Fabry disease Biomarker quantification LC-MRM/MS

N-Glycinated lyso-ceramide trihexoside is a purpose-engineered internal standard for LC-MS/MS quantification of lyso-Gb3, a key Fabry disease biomarker. Its glycine modification introduces a minimal 57 Da mass shift, enabling baseline separation from the native analyte while preserving identical chromatography and ionization. This eliminates co-elution and matrix effect errors inherent to other analogs. Essential for method validation, routine diagnostic workflows, and multi-center trial harmonization. Consistent ≥98% purity ensures reliable correction for analyte loss, ion suppression, and instrument variability.

Molecular Formula C38H70N2O18
Molecular Weight 843
Cat. No. B1164827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Glycinated lyso-ceramide trihexoside
SynonymsN-Glycinated globotriaosylsphingosine
Molecular FormulaC38H70N2O18
Molecular Weight843
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 mgSolvent:nonePurity:98+%Physical solid

N-Glycinated Lyso-Ceramide Trihexoside (CAS 1360882-59-2): A Validated Internal Standard for Lyso-Gb3 Quantification in Fabry Disease Research


N-Glycinated lyso-ceramide trihexoside (CAS 1360882-59-2; synonym: N-Glycine globotriaosylsphingosine, Gly-lysoGb3) is a semi-synthetic, glycinated derivative of the deacylated sphingolipid lyso-ceramide trihexoside (lyso-Gb3) . With a molecular formula of C₃₈H₇₀N₂O₁₈ and a molecular weight of 843 Da, it features a glycine residue conjugated to the primary amine of the sphingosine backbone . It is not a naturally occurring biomarker but a purpose-engineered analogue designed explicitly as an internal standard (ISTD) for the precise liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of its native counterpart, lyso-Gb3, which is a critical diagnostic and prognostic biomarker for the X-linked lysosomal storage disorder Fabry disease [1].

Why Generic Lyso-Gb3 or Other Analogs Cannot Substitute N-Glycinated Lyso-Ceramide Trihexoside in Quantitative LC-MS/MS Assays


In mass spectrometry, an ideal internal standard must closely mimic the physicochemical behavior of the target analyte throughout sample extraction, chromatographic separation, and ionization to correct for recovery losses, matrix effects, and instrument variability. Simply using a separate aliquot of the native analyte, lyso-Gb3 (CAS 126550-86-5, MW 785.9 Da), is impossible because it would co-elute and be indistinguishable from the endogenous biomarker in the mass detector . Other chemically distinct analogs, such as glucosylsphingosine or N-heptadecanoyl-ceramide trihexoside (C17:0 Gb3, MW 1038.36 Da), possess different polarities, retention times, and ionization efficiencies, leading to inaccurate and variable quantification results . N-Glycinated lyso-ceramide trihexoside overcomes these limitations by introducing a minimal structural perturbation—a glycine moiety adding 57 Da—which enables baseline mass separation while preserving near-identical physicochemical properties .

Quantitative Performance Evidence for N-Glycinated Lyso-Ceramide Trihexoside as an Internal Standard in Fabry Disease LC-MS/MS Assays


Molecular Mass Differentiation and MRM Transition Specificity vs. Native Lyso-Gb3

N-Glycinated lyso-ceramide trihexoside is distinguished from the native analyte lyso-Gb3 by a precise mass shift of +57 Da, resulting from the N-glycination of the sphingosine amine . This structural modification enables chromatographic co-elution with the analyte while permitting unambiguous mass spectrometric discrimination via multiple reaction monitoring (MRM). In a validated LC-MRM/MS method using a C4 column, the optimized transition for the internal standard was 843.5 m/z > 264.3 m/z, whereas the native lyso-Gb3 analyte was monitored at 786.8 m/z > 268.3 m/z [1].

Fabry disease Biomarker quantification LC-MRM/MS Internal standard validation

Physicochemical Similarity and Comparable Ionization/Fragmentation Behavior vs. Native Lyso-Gb3

Beyond a distinct mass, an effective internal standard must not introduce analytical bias. Krüger et al. (2012) empirically validated that the N-glycinated lyso-Gb3 derivative exhibits properties that are 'almost identical' to those of the native lyso-Gb3 analyte, specifically with respect to polarity (which governs extraction recovery and chromatographic elution), ionization efficiency, and fragmentation pathways [1]. This finding was subsequently corroborated, with the derivative reported to be 'ideally suited for LC–MS/MS due to the very similar properties compared to the analyte lysoGb3, including recovery, chromatographic retention, and fragmentation' [2].

Internal standard validation LC-MS/MS Method development Bioanalysis

Comparative Advantage Over Stable Isotope-Labeled Internal Standards for Lyso-Gb3

While a stable isotope-labeled version of lyso-Gb3 (e.g., 13C₅-lyso-Gb3) is considered the 'ideal' internal standard because it is structurally identical and co-elutes perfectly with the analyte, its total synthesis is described as 'very labor intensive' and complex [1]. Consequently, the N-glycinated derivative is cited as the alternative used in 'most assays' [1]. Although the glycinated analog may exhibit a slight chromatographic shift compared to a true isotopic internal standard, its significantly simpler and more accessible synthetic route provides a practical and scientifically valid alternative for routine and high-throughput clinical research applications [1][2].

Internal standard selection Stable isotope labeling Assay accessibility Cost-effectiveness

Methodological Rigor and Clinical Utility in Lyso-Gb3 Quantification Assays

The use of N-glycinated lyso-ceramide trihexoside as an internal standard is a foundational component of several rigorously validated analytical methods. In one such protocol, the internal standard enabled the accurate quantification of lyso-Gb3 and six of its structural analogs in human plasma, achieving limits of detection (LODs) ranging from 0.06 to 0.29 nM [1]. This demonstrates the compound's capacity to support highly sensitive and multiplexed assays essential for clinical studies. Furthermore, its use is recommended in standardized protocols for monitoring lyso-Gb3 levels, which are critical for assessing disease progression and the efficacy of enzyme replacement therapy (ERT) in Fabry patients .

Analytical validation Biomarker assay Clinical research Therapeutic monitoring

Primary Procurement-Driven Application Scenarios for N-Glycinated Lyso-Ceramide Trihexoside


Establishment and Validation of Quantitative LC-MS/MS Assays for Fabry Disease Biomarker (Lyso-Gb3) Monitoring

This compound is the validated internal standard of choice for developing and validating LC-MS/MS methods to quantify plasma and serum lyso-Gb3 levels in Fabry disease research [1]. It corrects for analyte loss during extraction and compensates for ion suppression/enhancement, which is essential for generating reliable data for diagnosis, prognosis, and monitoring of enzyme replacement therapy (ERT) response .

Multiplexed Quantification of Lyso-Gb3 and Its Structural Analogs in Clinical Research

The compound's defined mass and stable properties make it suitable for use as an internal standard in multiplexed UPLC-MS/MS panels designed to simultaneously quantify lyso-Gb3 alongside its various structural analogs (e.g., -2 Da, +16 Da, +34 Da variants) in biological matrices [2]. This application is critical for metabolomic studies aimed at discovering novel Fabry disease biomarkers or understanding disease heterogeneity [2].

Quality Control and Standardization of Lyso-Gb3 Measurements Across Laboratories

Due to its widespread adoption in published protocols and commercial availability, N-glycinated lyso-ceramide trihexoside serves as a reference standard for ensuring inter-laboratory comparability of lyso-Gb3 measurements [3]. Procuring a consistent, high-purity internal standard is fundamental for clinical research networks and multi-center trials to harmonize data and establish universal reference ranges for this critical biomarker [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Glycinated lyso-ceramide trihexoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.